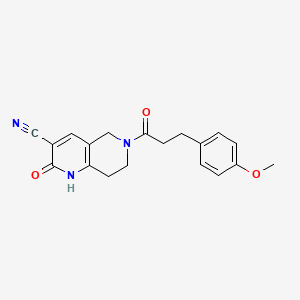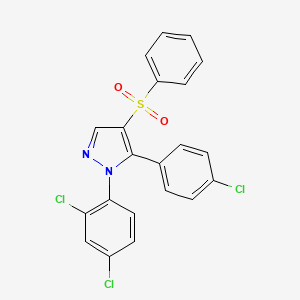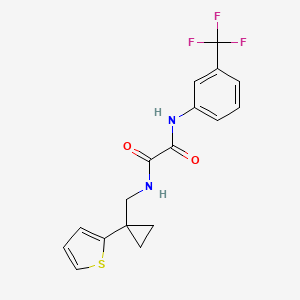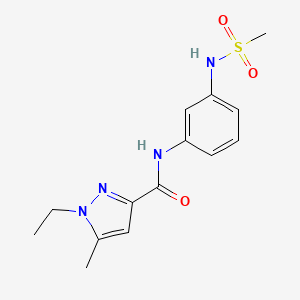![molecular formula C21H22FN3O4S2 B2715709 2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole CAS No. 897478-04-5](/img/structure/B2715709.png)
2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups, including a piperazine ring, a benzothiazole ring, a methoxy group, and a sulfonyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and piperazine rings would add a level of rigidity to the molecule, while the sulfonyl and methoxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in various reactions, including alkylation and acylation . The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase the compound’s solubility in polar solvents . The piperazine ring could potentially make the compound basic .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds structurally related to 2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole have been synthesized and evaluated for their antimicrobial properties. These compounds, including those with modifications in the benzothiazole and piperazine components, have shown considerable antibacterial activity against various bacterial strains. For instance, novel pyridine derivatives incorporating substituted benzothiazole and piperazine moieties demonstrated significant antibacterial and antifungal effects, indicating the potential of these compounds in addressing microbial resistance (Patel & Agravat, 2009; Patel, Agravat, & Shaikh, 2011).
Anticancer and Antiproliferative Activities
Research on benzothiazole derivatives, including those linked with piperazine, has identified potent anticancer and antiproliferative properties. A series of compounds synthesized with these moieties were tested in vitro against a wide range of human tumor-derived cell lines, indicating their potential as candidates for cancer therapy (Al-Soud et al., 2010).
Antiviral Activities
Derivatives incorporating elements of the queried compound's structure have been evaluated for their antiviral efficacy. These studies aim to identify new treatments for viral infections, including those caused by the Human Immunodeficiency Virus (HIV), although specific compounds in this class have not shown significant activity against HIV-1 and HIV-2 (Al-Soud et al., 2010).
Chemical Synthesis and Analytical Applications
Compounds related to the queried molecule have been utilized in chemical synthesis, demonstrating the versatility of the benzothiazole and piperazine moieties. For example, a sulfonate reagent was developed for analytical derivatization in liquid chromatography, highlighting the role of these compounds in facilitating sensitive detection and analysis of analytes (Wu et al., 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S2/c1-29-17-3-2-4-18-20(17)23-21(30-18)25-12-10-24(11-13-25)19(26)9-14-31(27,28)16-7-5-15(22)6-8-16/h2-8H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFPRLZXHLNLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride](/img/structure/B2715628.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2715629.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2715633.png)
![1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2715635.png)

![N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2715640.png)



![N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2715645.png)
![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2715646.png)
![Triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2715647.png)
